N-{[5-(thiophen-2-yl)furan-2-yl]methyl}oxolane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(thiophen-2-yl)furan-2-yl]methyl}oxolane-3-carboxamide is a complex organic compound that features a unique structure combining thiophene, furan, and oxolane rings
Mechanism of Action
Target of Action
The compound, also known as N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydrofuran-3-carboxamide, is a complex molecule that may interact with multiple targetsIt’s worth noting that both thiophene and furan derivatives have been associated with a variety of biological activities .
Mode of Action
It’s known that thiophene and furan derivatives can interact with various receptors and enzymes, leading to a range of biological effects . The exact interaction of this compound with its targets and the resulting changes would require further experimental investigation.
Biochemical Pathways
Compounds containing thiophene and furan moieties have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Thiophene and furan derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(thiophen-2-yl)furan-2-yl]methyl}oxolane-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene derivatives, followed by their coupling through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(thiophen-2-yl)furan-2-yl]methyl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule .
Scientific Research Applications
N-{[5-(thiophen-2-yl)furan-2-yl]methyl}oxolane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive compounds with potential therapeutic effects.
Medicine: Research is ongoing into its potential as a drug candidate for treating various diseases.
Industry: It may be used in the development of new materials with unique properties, such as conductivity or fluorescence
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules that feature thiophene, furan, or oxolane rings. Examples include:
Thiophene derivatives: Known for their applications in organic electronics and medicinal chemistry.
Furan derivatives: Used in the synthesis of pharmaceuticals and agrochemicals.
Oxolane derivatives: Important in the development of polymers and other materials
Uniqueness
What sets N-{[5-(thiophen-2-yl)furan-2-yl]methyl}oxolane-3-carboxamide apart is its unique combination of these three rings, which can impart distinct chemical and physical properties. This makes it a valuable compound for exploring new chemical reactions and developing innovative applications .
Properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-14(10-5-6-17-9-10)15-8-11-3-4-12(18-11)13-2-1-7-19-13/h1-4,7,10H,5-6,8-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZNGNTUHCDEJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.